molecular formula C20H19N3O3 B2422243 2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941895-91-6

2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2422243
CAS No.: 941895-91-6
M. Wt: 349.39
InChI Key: AAUWXGLKQQYDOH-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a chemical compound with the molecular formula C20H19N3O3 and a molecular weight of 349.39 g/mol. This compound is known for its potential therapeutic applications and has been the subject of various scientific studies.

Preparation Methods

The synthesis of 2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reagents are relatively stable and environmentally benign .

Chemical Reactions Analysis

2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential therapeutic applications, particularly in the field of medicinal chemistry. It has shown promise as an anti-tubercular agent and has been evaluated for its activity against Mycobacterium tuberculosis . Additionally, it has been investigated for its potential anti-inflammatory properties and its ability to inhibit specific enzymes involved in inflammatory pathways . The compound’s unique structure and reactivity make it a valuable candidate for further research in drug development and other scientific fields.

Comparison with Similar Compounds

2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can be compared to other benzamide derivatives, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds share similar structural features and have been studied for their potential therapeutic applications. this compound is unique in its specific substitution pattern and the presence of the methoxypyridazinyl group, which contributes to its distinct reactivity and biological activity .

Conclusion

This compound is a compound with significant potential in medicinal chemistry and other scientific fields. Its unique structure, reactivity, and biological activity make it a valuable candidate for further research and development. The compound’s synthesis, chemical reactions, and mechanism of action have been well-studied, providing a solid foundation for future investigations.

Properties

IUPAC Name

2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-26-18-7-5-4-6-16(18)20(24)21-15-10-8-14(9-11-15)17-12-13-19(25-2)23-22-17/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUWXGLKQQYDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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